molecular formula C12H11NO3 B6146239 methyl 6-methoxyquinoline-4-carboxylate CAS No. 19834-77-6

methyl 6-methoxyquinoline-4-carboxylate

Cat. No.: B6146239
CAS No.: 19834-77-6
M. Wt: 217.2
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-methoxyquinoline-4-carboxylate is an organic compound with the molecular formula C12H11NO3 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methoxyquinoline-4-carboxylate typically involves the reaction of 6-methoxyquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxyquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 6-methoxyquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-methoxyquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-4-carboxylic acid
  • 6-Methoxyquinoline
  • Methyl quinoline-4-carboxylate

Uniqueness

Methyl 6-methoxyquinoline-4-carboxylate is unique due to the presence of both a methoxy group and a carboxylate ester group on the quinoline ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

CAS No.

19834-77-6

Molecular Formula

C12H11NO3

Molecular Weight

217.2

Purity

95

Origin of Product

United States

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